Coptisine Sulfate

Enzyme Inhibition Collagenase Antibacterial Mechanism

Researchers quantifying multi-alkaloid systems face co-elution of coptisine with berberine and palmatine. Coptisine Sulfate (CAS 1198398-71-8), with distinct methylenedioxy groups at C2-C3 and C9-C10, resolves this. • HPLC purity ≥98%; validated reference standard for Coptis extracts and herbal formulations. • Selective IDO inhibitor (Ki=5.8 μM) with transcriptomic signature distinct from berberine. • Antimalarial hit: IC50 <50 nM (P. falciparum); selective aldose reductase inhibition where berberine is inactive.

Molecular Formula C38H28N2O12S
Molecular Weight 736.7 g/mol
Cat. No. B10825339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoptisine Sulfate
Molecular FormulaC38H28N2O12S
Molecular Weight736.7 g/mol
Structural Identifiers
SMILESC1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C19H14NO4.H2O4S/c2*1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-5(2,3)4/h2*1-2,5-8H,3-4,9-10H2;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyMHVVFMWLVSKBQZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coptisine Sulfate: Defined Quaternary Protoberberine Alkaloid


Coptisine Sulfate is the sulfate salt form of coptisine, a quaternary protoberberine alkaloid with the molecular formula C19H14NO4•HO4S and a molecular weight of 372.09 g/mol . It is a natural product isolated from plants such as Coptis chinensis Franch. (Rhizoma Coptidis) and Chelidonium majus L. . As a discrete chemical entity with a defined counterion, it is utilized as a reference standard in analytical method development, notably in HPLC-based quantification of multi-alkaloid systems [1], and as a tool compound in biochemical assays investigating enzyme inhibition and cellular pathways .

HPLC-based multi-alkaloid quantification workflow
Natural product reference standard with defined counterion
Biochemical and cellular pathway assay tool compound

Why Coptisine Sulfate Cannot Be Replaced by Generic Berberine


While coptisine shares the protoberberine alkaloid scaffold with common analogs like berberine and palmatine, their biological activity profiles are not interchangeable. The distinct substitution patterns on the core ring system—specifically the presence of methylenedioxy groups at both C2-C3 and C9-C10 in coptisine versus methoxyl groups at C2-C3 in berberine—confer significant differences in target affinity and potency [1]. Quantitative assays consistently demonstrate that coptisine exhibits a unique activity rank order relative to its in-class counterparts across multiple targets, from bacterial collagenase inhibition to anticancer cytotoxicity [2]. Furthermore, coptisine's pharmacokinetic profile, including its absolute oral bioavailability (1.87–8.9%), differs markedly from the more extensively studied berberine, impacting experimental design for in vivo studies [3].

Coptisine Sulfate
Methylenedioxy pattern may shift target affinity vs. berberine methoxyl groups
Coptisine Sulfate
Oral bioavailability profile (1.87–8.9%) may alter in vivo experimental design
Coptisine Sulfate
Transcriptomic response differs; mechanism of action may not transfer across protoberberine analogs

Quantitative Differentiation Against Key Comparators


Superior Bacterial Collagenase Inhibition vs. Berberine

In a direct enzymatic assay against collagenase from Clostridium histolyticum, coptisine chloride demonstrated markedly higher inhibitory potency than berberine chloride. The concentration required for 50% inhibition (IC50) was 0.16 mM for coptisine, compared to 0.73 mM for berberine [1]. This indicates a 4.6-fold greater inhibitory effect on this enzyme. The type of inhibition by coptisine was further characterized as a mixed-type, distinguishing it mechanistically from its comparators [1].

Bacterial Collagenase Inhibition
Head-to-head
IC50 0.16 mM (Coptisine) vs. 0.73 mM (Berberine)
Supports enzyme inhibition pathway-response interpretation
Mixed-type inhibition reported; conditions: Clostridium histolyticum collagenase assay
Enzyme Inhibition Collagenase Antibacterial Mechanism Drug Discovery

Divergent Cytotoxicity in HepG2 Liver Cancer Cells

A systematic screen of six protoberberine alkaloids (PAs) from Rhizoma Coptidis against HepG2 hepatocellular carcinoma cells revealed a distinct potency rank order. The half-maximal inhibitory concentration (IC50) for coptisine was 36.90 μg/mL, which was 1.15-fold more potent than berberine (IC50: 42.33 μg/mL) [1]. This difference, while modest, was observed in a real-time, impedance-based xCELLigence assay, providing a time- and concentration-dependent profile that distinguishes it from other PAs like palmatine (IC50: 456.96 μg/mL) [1].

HepG2 Cytotoxicity
Head-to-head
IC50 36.90 μg/mL (Coptisine) vs. 42.33 μg/mL (Berberine)
Reported cell-model response context; supports cytotoxicity endpoint review
xCELLigence real-time monitoring; HepG2 hepatocellular carcinoma cell line
Cancer Research Cytotoxicity Hepatocellular Carcinoma Natural Products

Antimicrobial Activity Against B. shigae

In a microcalorimetric study evaluating the antibacterial effects of five protoberberine alkaloids on Bacillus shigae, the half-inhibitory concentration (IC50) for coptisine was determined to be 90 μg/mL [1]. This places its potency between berberine (IC50: 75 μg/mL) and palmatine (IC50: 115 μg/mL), while significantly outperforming epiberberine (220 μg/mL) and jatrorrhizine (400 μg/mL) [1]. This intermediate rank order (berberine > coptisine > palmatine > epiberberine > jatrorrhizine) was directly attributed to the presence and position of methylenedioxy versus methoxyl functional groups [1].

B. shigae Antimicrobial Activity
Head-to-head
IC50 90 μg/mL (Rank 2 of 5 tested alkaloids)
Supports antimicrobial screening context; reported MIC endpoint
Rank order: berberine > coptisine > palmatine > epiberberine > jatrorrhizine
Antimicrobial Discovery Microbiology Infectious Disease Natural Products

Anti-Malarial Potency Against P. falciparum

In a 2018 screening of a traditional Chinese medicine library, four natural compounds—including coptisine chloride, berberine chloride, and palmatine chloride—were identified as having potent anti-malarial activity. All four compounds demonstrated strong inhibitory effects with an IC50 value of less than 50 nM against the Plasmodium falciparum 3D7 strain, while maintaining low cytotoxicity (cell viability > 90%) in host cells [1]. The study notes that the IC50 values of these compounds were comparable to that of chloroquine, a standard anti-malarial drug [1].

Anti-Malarial Potency
Head-to-head
IC50
Supports anti-malarial screening hit context
Comparable potency tier with berberine, palmatine, and dehydrocorydaline; host cell viability >90%
Aldose Reductase Inhibition
Head-to-head
IC50 118.4 μM (RLAR); 187.3 μM (HRAR)
Supports aldose reductase pathway-response interpretation
Berberine and palmatine inactive at 50 μg/mL; selective functional divergence
Transcriptomic Signature
Head-to-head
52.6% gene overlap with RCE (Berberine: 70.8%)
Reported distinct transcriptomic footprint; supports pathway-response context
HepG2 RNA-seq; coptisine response profile differs from berberine and palmatine
Malaria Anti-parasitic Drug Discovery Infectious Disease

Selective Aldose Reductase Inhibition

A study evaluating the anti-diabetic complications potential of seven alkaloids from Coptidis Rhizoma via aldose reductase (AR) inhibition revealed a stark functional divergence. While the major alkaloids berberine and palmatine exhibited no AR inhibitory effects at a concentration of 50 μg/mL, coptisine displayed moderate but significant inhibitory activity with IC50 values of 118.4 μM for rat lens AR (RLAR) and 187.3 μM for human recombinant AR (HRAR) [1]. This indicates that coptisine targets AR while its more common structural analogs do not.

Aldose Reductase Inhibition
Head-to-head
IC50 118.4 μM (RLAR); 187.3 μM (HRAR)
Supports aldose reductase pathway-response interpretation
Berberine and palmatine inactive at 50 μg/mL; selective functional divergence
Diabetes Complications Enzyme Inhibition Aldose Reductase Natural Products

Distinct Transcriptomic Signature vs. Berberine and Palmatine

A 2021 study employed biological response profiling to elucidate the functional differences among the main alkaloids in Rhizoma Coptidis. Transcriptome analysis revealed that the overlapping ratios of differentially expressed genes between the crude extract (RCE) and its main constituents were 70.8% for berberine, 52.6% for coptisine, and 42.1% for palmatine [1]. This quantitative disparity indicates that coptisine induces a transcriptional response that is significantly less similar to the crude extract than that of berberine, and more distinct than palmatine, suggesting unique downstream effects and mechanisms of action [1].

Transcriptomic Signature
Head-to-head
52.6% gene overlap with RCE (Berberine: 70.8%)
Reported distinct transcriptomic footprint; supports pathway-response context
HepG2 RNA-seq; coptisine response profile differs from berberine and palmatine
Transcriptomics Systems Biology Mechanism of Action Natural Products

High-Value Research and Industrial Application Scenarios


HPLC Reference Standard for Multi-Alkaloid Botanicals

Coptisine, alongside berberine and palmatine, is a key marker compound for the quality assessment of Rhizoma Coptidis and related herbal formulations. Its use as a purified reference standard (HPLC purity ≥98% [1]) is essential for the accurate quantification of this specific alkaloid in complex mixtures, as demonstrated in validated HPLC methods for Coptis extracts and capsules [2]. This application leverages the differential structural and chromatographic properties of coptisine relative to its analogs for precise analytical determination.

Tool for Non-Berberine-Dependent Activities of Rhizoma Coptidis

The evidence that coptisine exhibits a transcriptomic signature distinct from berberine and palmatine [3] supports its use as a specialized tool to dissect the pharmacological effects of Rhizoma Coptidis that are not mediated by berberine. Researchers can employ coptisine sulfate to study specific pathways, such as the aldose reductase pathway, where berberine is inactive [4], or to investigate its unique gene expression profile in cancer [5] or inflammation models, thereby attributing specific biological outcomes to this alkaloid within the complex mixture.

Antimalarial Hit-to-Lead Optimization

With demonstrated in vitro IC50 values of <50 nM against P. falciparum and low host cell cytotoxicity [6], coptisine represents a validated hit compound for antimalarial drug discovery. The sulfate salt form provides a defined chemical entity suitable for structure-activity relationship (SAR) studies and early-stage medicinal chemistry efforts. Its potent activity, comparable to chloroquine in this assay, justifies further investigation into its mechanism of action, potential resistance profiles, and in vivo efficacy in relevant malaria models.

Mechanistic Studies on Aldose Reductase in Diabetic Complications

The selective inhibition of rat lens and human recombinant aldose reductase by coptisine (IC50 values of 118.4 μM and 187.3 μM, respectively), in contrast to the inactivity of berberine and palmatine [4], positions coptisine sulfate as a valuable tool compound for investigating the role of the polyol pathway in diabetic complications. It can be used in cell-based and ex vivo models to study the effects of AR inhibition on sorbitol accumulation, oxidative stress, and related pathologies, without the confounding off-target effects of other major alkaloids in its class.

Application
Selection Property
Validation Focus
HPLC multi-alkaloid quantification
Chromatographic resolution from berberine and palmatine
Method-specific retention time and peak purity verification
Non-berberine pathway dissection
Distinct transcriptomic and target selectivity profile
Aldose reductase and transcriptome-endpoint review
Anti-malarial screening studies
Sub-100 nanomolar potency tier context
P. falciparum strain-panel and host-cell cytotoxicity endpoints
Aldose reductase pathway research
Selective AR inhibition vs. inactive protoberberine analogs
Sorbitol accumulation and oxidative stress model endpoints

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